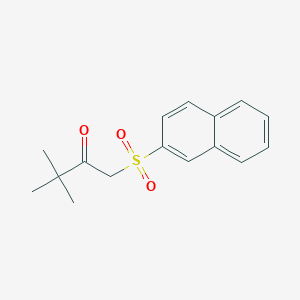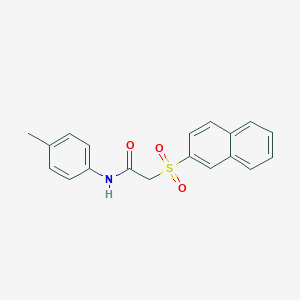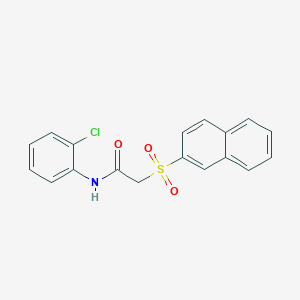![molecular formula C16H13ClN4O2S B285631 N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285631.png)
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide, also known as CP-547,632, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CP-547,632 is a member of the oxadiazole class of compounds and has been found to have potent anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide exerts its anti-inflammatory and anti-tumor effects through the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and cell survival, and its activity is dysregulated in many diseases, including cancer and inflammatory disorders. N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide inhibits the activity of NF-κB by binding to the p50 subunit of the protein, preventing its translocation into the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been found to have potent anti-inflammatory and anti-tumor effects in preclinical studies. Inhibition of NF-κB by N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been found to result in decreased production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has also been found to induce apoptosis in cancer cells, leading to decreased tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that is easy to synthesize and has high purity and high yields. N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has also been extensively studied in preclinical models and has been found to have potent anti-inflammatory and anti-tumor effects. However, N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has some limitations for use in laboratory experiments. It is a small molecule inhibitor that may have limited bioavailability and may not be suitable for use in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the development of novel drug delivery systems to improve the bioavailability of N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide in various disease models.
Métodos De Síntesis
The synthesis of N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide involves the reaction of 2-chloroaniline with 5-pyridin-4-yl-[1,3,4]oxadiazol-2-thiol in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) to produce the desired compound. The synthesis of N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been extensively studied for its potential therapeutic applications. It has been found to have potent anti-inflammatory and anti-tumor properties. N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and cell survival. Inhibition of NF-κB by N-(2-Chloro-phenyl)-3-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide has been found to result in decreased production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.
Propiedades
Fórmula molecular |
C16H13ClN4O2S |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-3-1-2-4-13(12)19-14(22)7-10-24-16-21-20-15(23-16)11-5-8-18-9-6-11/h1-6,8-9H,7,10H2,(H,19,22) |
Clave InChI |
VLYBYVLROYDTGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285548.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)
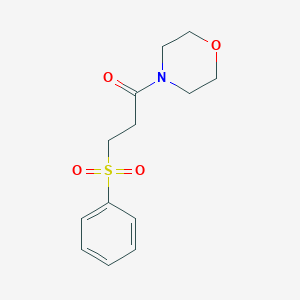
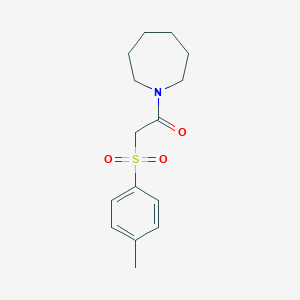
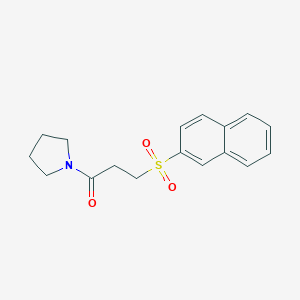

![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)
